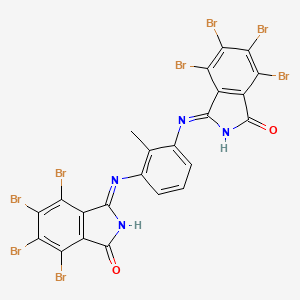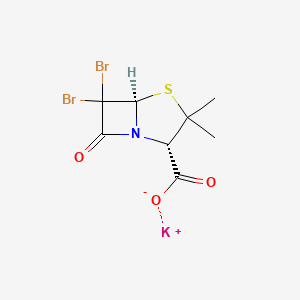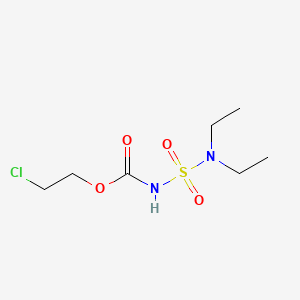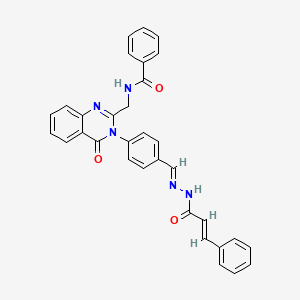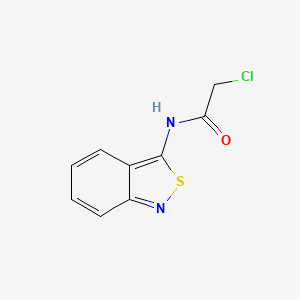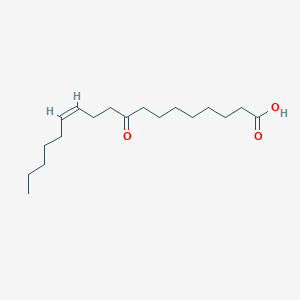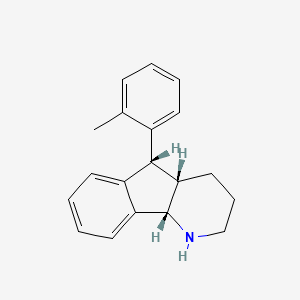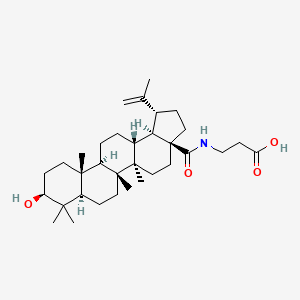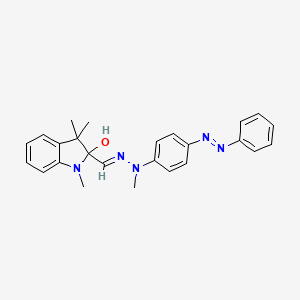
2-Hydroxy-1,3,3-trimethylindoline-2-carbaldehyde methyl(4-(phenylazo)phenyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-1,3,3-trimethylindoline-2-carbaldehyde methyl(4-(phenylazo)phenyl)hydrazone is a complex organic compound known for its unique structure and properties This compound is part of the indoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1,3,3-trimethylindoline-2-carbaldehyde methyl(4-(phenylazo)phenyl)hydrazone typically involves multiple steps, starting with the preparation of the indoline core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole structure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-1,3,3-trimethylindoline-2-carbaldehyde methyl(4-(phenylazo)phenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the azo group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylazo group or the indoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Hydroxy-1,3,3-trimethylindoline-2-carbaldehyde methyl(4-(phenylazo)phenyl)hydrazone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of dyes, pigments, and sensors due to its chromogenic properties.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-1,3,3-trimethylindoline-2-carbaldehyde methyl(4-(phenylazo)phenyl)hydrazone involves its interaction with various molecular targets and pathways. The phenylazo group can undergo reversible redox reactions, making it useful in sensing applications. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,3,3-Trimethylindolenine: Another indoline derivative used in organic synthesis and sensor applications.
Phenylhydrazine derivatives: Compounds with similar hydrazone linkages used in various chemical and biological studies.
Uniqueness
What sets 2-Hydroxy-1,3,3-trimethylindoline-2-carbaldehyde methyl(4-(phenylazo)phenyl)hydrazone apart is its combination of functional groups, which confer unique chemical reactivity and potential applications. The presence of both the hydroxy and carbaldehyde groups, along with the phenylazo linkage, makes it a versatile compound for various research and industrial purposes.
Propiedades
Número CAS |
83949-95-5 |
|---|---|
Fórmula molecular |
C25H27N5O |
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
1,3,3-trimethyl-2-[(E)-[methyl-(4-phenyldiazenylphenyl)hydrazinylidene]methyl]indol-2-ol |
InChI |
InChI=1S/C25H27N5O/c1-24(2)22-12-8-9-13-23(22)29(3)25(24,31)18-26-30(4)21-16-14-20(15-17-21)28-27-19-10-6-5-7-11-19/h5-18,31H,1-4H3/b26-18+,28-27? |
Clave InChI |
PIVIPXDVOAMQBP-RFZNJWTKSA-N |
SMILES isomérico |
CC1(C2=CC=CC=C2N(C1(/C=N/N(C)C3=CC=C(C=C3)N=NC4=CC=CC=C4)O)C)C |
SMILES canónico |
CC1(C2=CC=CC=C2N(C1(C=NN(C)C3=CC=C(C=C3)N=NC4=CC=CC=C4)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


